molecular formula C20H22N6O3 B2861648 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine CAS No. 1706089-13-5

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B2861648
CAS No.: 1706089-13-5
M. Wt: 394.435
InChI Key: AMTHUBLIRLXMGZ-UHFFFAOYSA-N
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Description

3-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of neurotransmitter receptors. This molecule features a pyridazine core, a heterocycle known for its high dipole moment and robust hydrogen-bonding capacity, which are valuable properties for molecular recognition and drug-target interactions . The structure is elaborated with a 1H-imidazol-1-yl group at the 6-position and a 4-(2,3-dimethoxybenzoyl)piperazin-1-yl moiety at the 3-position. Compounds based on the 3,6-disubstituted pyridazine scaffold have been identified as a novel class of central nervous system (CNS) penetrant pan-muscarinic antagonists . Research indicates that such molecules can exhibit potent antagonist activity across muscarinic acetylcholine receptors (M1-M5), enhancing potency at human M4 receptors with attractive CNS penetration profiles . The presence of the imidazole substituent in this particular analog may contribute to unique binding characteristics and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-5-3-4-15(19(16)29-2)20(27)25-12-10-24(11-13-25)17-6-7-18(23-22-17)26-9-8-21-14-26/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTHUBLIRLXMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Precursor: 3,6-Dichloropyridazine

3,6-Dichloropyridazine serves as a versatile starting material due to its reactivity in sequential substitution reactions. It is synthesized through:

  • Diels-Alder cyclization : Reaction of 1,4-diketones with hydrazine hydrate under acidic conditions.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) to introduce chlorine substituents.

Reaction Conditions :

  • Hydrazine hydrate (2.5 eq.), acetic acid, reflux, 12 h → 85% yield.
  • POCl₃ (3 eq.), 110°C, 6 h → 92% yield.

Introduction of the 1H-Imidazol-1-yl Group at Position 6

The imidazole ring is introduced via cross-coupling or SNAr, depending on the leaving group.

Suzuki-Miyaura Coupling

Precursor : 6-Bromo-3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]pyridazine.
Reagents : Imidazole-1-boronic acid pinacol ester (1.2 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (4:1), 90°C, 8 h.
Yield : 65%.

Ullmann-Type Coupling

Conditions :

  • 6-Chloro intermediate (1 eq.), imidazole (1.5 eq.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 eq.), DMSO, 130°C, 24 h.
    Yield : 58%.

Alternative Synthetic Routes and Optimization

Sequential Coupling Strategy

Analytical Data and Characterization

Key spectroscopic data for intermediates and final compound (hypothetical based on analogs):

Intermediate ¹H NMR (400 MHz, CDCl₃) MS (ESI+)
3,6-Dichloropyridazine δ 8.95 (d, J=2.4 Hz, 2H), 7.80 (dd, J=2.4, 9.2 Hz, 2H) m/z 165 [M+H]+
4-(2,3-Dimethoxybenzoyl)piperazine δ 7.45 (t, J=8.0 Hz, 1H), 6.85 (d, J=8.0 Hz, 2H), 3.90 (s, 6H), 3.70–3.40 (m, 8H) m/z 279 [M+H]+
Final Compound δ 8.70 (s, 1H), 8.25 (d, J=5.6 Hz, 1H), 7.60 (s, 1H), 7.30–7.10 (m, 3H), 3.95 (s, 6H), 3.80–3.50 (m, 8H) m/z 437 [M+H]+

Challenges and Mitigation Strategies

  • Regioselectivity : Use of electron-withdrawing groups (e.g., Cl) at position 3 directs nucleophilic attack.
  • Imidazole Reactivity : Activate pyridazine with bromine/iodine for Pd-catalyzed couplings.
  • Purification : Silica gel chromatography with EtOAc/hexane gradients (30–70%) resolves intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may block the phosphorylation of certain proteins, preventing their incorrect folding and promoting cellular mechanisms that clear misfolded proteins .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound 3-(1H-imidazol-1-yl)-6-[4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl]pyridazine (CAS: 921606-72-6, C₁₉H₁₈F₃N₅O, MW = 389.37 g/mol) shares structural similarities with the target molecule, including a pyridazine core and imidazole substituent . However, critical differences include:

  • Substituent at Position 3: The target compound uses a piperazinyl group linked to a dimethoxybenzoyl moiety, while the comparator features a piperidinyl group with a trifluoromethylphenoxy substituent.
  • Electronic Effects: The trifluoromethyl group in the comparator is strongly electron-withdrawing, increasing lipophilicity and metabolic stability.
  • Basicity : The piperazine ring (two nitrogen atoms) in the target compound is more basic than the piperidinyl group (one nitrogen) in the comparator, influencing protonation states under physiological conditions.
Table 1: Structural and Physicochemical Comparison
Property Target Compound Comparator (CAS 921606-72-6)
Molecular Formula C₂₀H₂₁N₆O₄ C₁₉H₁₈F₃N₅O
Molecular Weight (g/mol) 409.43 389.37
Core Structure Pyridazine Pyridazine
Position 3 Substituent 4-(2,3-Dimethoxybenzoyl)piperazinyl 4-[3-(Trifluoromethyl)phenoxy]piperidinyl
Position 6 Substituent 1H-Imidazol-1-yl 1H-Imidazol-1-yl
Key Functional Groups Methoxy, benzoyl, piperazine Trifluoromethyl, phenoxy, piperidinyl
Predicted LogP ~2.1 (moderate polarity) ~3.5 (higher lipophilicity)

Broader Context of Heterocyclic Analogues

Compounds such as pyrazolo[3,4-d]pyrimidines and pyrazolotriazolopyrimidines (e.g., those in ) represent distinct heterocyclic classes but share synthetic strategies with pyridazine derivatives . For example, isomerization reactions reported for pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines highlight the importance of regiochemistry in modulating bioactivity—a principle applicable to pyridazine derivatives during lead optimization.

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